molecular formula C25H31NO3 B1671318 Estredox CAS No. 103562-82-9

Estredox

Katalognummer: B1671318
CAS-Nummer: 103562-82-9
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: KTMLJZFJHDUEAU-BZDYCCQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Estredox is synthesized through a redox-based chemical delivery system for estradiol. The synthetic route involves the attachment of estradiol to a dihydropyridine-pyridinium salt carrier, which facilitates brain-targeted delivery . The preparation method includes the following steps:

Industrial production methods involve large-scale synthesis and purification processes, ensuring the stability and consistency of the final product .

Analyse Chemischer Reaktionen

Estredox undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major product formed from these reactions is estradiol, which exerts its therapeutic effects in the brain .

Wissenschaftliche Forschungsanwendungen

Treatment of Depression

Research indicates that Estredox can induce antidepressant-like effects in ovariectomized mice, a model for studying menopause-related depression. A study demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and cognitive function .

Table 1: Effects of this compound on Immobility Time in Ovariectomized Mice

Treatment DayImmobility Time (s)Control Group (s)
Day 1150 ± 9234 ± 16
Day 2157 ± 8234 ± 16
Day 4215 ± 8234 ± 16
Day 8238 ± 5234 ± 16

The sustained presence of estradiol in the brain was confirmed through liquid chromatography-tandem mass spectrometry, showing significant hormone levels even days after administration .

Cognitive Enhancement

This compound has also shown promise in improving cognitive functions associated with estrogen deficiency. Studies suggest that its targeted delivery can mitigate cognitive decline linked to aging and menopause, offering a potential therapeutic avenue for neurodegenerative diseases .

Advantages Over Traditional Therapies

Traditional estrogen replacement therapies often lead to unwanted side effects such as feminization and increased cancer risk due to systemic exposure. In contrast, this compound's targeted approach minimizes these risks by concentrating the therapeutic effects within the central nervous system (CNS) while avoiding peripheral distribution .

Table 2: Comparison of this compound with Traditional Estrogen Therapies

FeatureThis compoundTraditional Therapy
Targeted DeliveryYesNo
Peripheral Side EffectsMinimalHigh
Duration of EffectSustainedShort-lived
Potential for NeuroprotectionHighLow

Preclinical Studies

Several preclinical studies have validated the efficacy of this compound in animal models. For instance, a study showed that repeated administration resulted in sustained estradiol levels in specific brain regions, enhancing neuroprotection against estrogen deprivation symptoms without significant systemic side effects .

Clinical Implications

The implications for clinical use are profound, especially for postmenopausal women experiencing cognitive decline or mood disorders. The ability to deliver estradiol directly to the brain could revolutionize treatment protocols by providing effective symptom relief while minimizing risks associated with conventional hormone therapies .

Biologische Aktivität

Estredox, also known as E2CDS (estradiol chemical delivery system), is a novel prodrug designed to selectively deliver estradiol to the central nervous system (CNS). This compound aims to provide therapeutic benefits while minimizing systemic exposure and associated side effects. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

This compound operates through a unique redox-based mechanism that facilitates targeted delivery of estradiol. Upon administration, this compound is converted by ubiquitous redox enzymes into a positively charged precursor that is retained within the CNS, preventing it from re-entering systemic circulation. This process allows for sustained release of estradiol in the brain while maintaining physiological levels in the bloodstream .

Key Steps in Mechanism:

  • Conversion : this compound is converted into an inactive precursor by redox enzymes.
  • Retention : The positively charged precursor is locked in the CNS, allowing for localized effects.
  • Release : Estradiol is gradually released via ester hydrolysis within the brain.

Pharmacokinetics

Research indicates that this compound demonstrates favorable pharmacokinetic properties. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) showed significant increases in serum estradiol levels following administration. For instance, serum estradiol levels were measured at 874 ± 33 pg/mL on Day 1 and 351 ± 10 pg/mL on Day 2 post-treatment, compared to control groups . These findings suggest that this compound can effectively elevate estradiol concentrations in the brain while limiting peripheral exposure.

Table 1: Serum Estradiol Levels Post-Estredox Administration

Time PointEstradiol Level (pg/mL)Control Level (pg/mL)
Day 1874 ± 3312 ± 2
Day 2351 ± 1012 ± 2
Day 4Not significantly different from control (215 ± 8)234 ± 16
Day 8Not significantly different from control (238 ± 5)234 ± 16

Biological Effects

This compound has been shown to exert several biological effects, particularly concerning mood and cognitive function. In animal models, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects . This effect was observed primarily on Days 1 and 2 post-treatment, highlighting the compound's potential for rapid action in alleviating depressive symptoms associated with estrogen deficiency.

Case Study: Antidepressant-Like Effects

In a controlled study involving ovariectomized mice, those treated with this compound exhibited reduced immobility times compared to controls:

  • Day 1 : Immobility time reduced to 150±9150\pm 9 seconds.
  • Day 2 : Immobility time reduced to 157±8157\pm 8 seconds.
  • Control Group : Immobility time was significantly higher at 234±16234\pm 16 seconds.

These results underscore the potential of this compound as a therapeutic agent for mood disorders linked to estrogen deficiency .

Safety Profile and Side Effects

While this compound offers promising therapeutic benefits, it is essential to consider its safety profile. The compound has been associated with uterotrophic side effects due to elevated estradiol levels. Significant uterine growth was observed even after acute dosing, which raises concerns regarding long-term use and potential risks such as endometrial hyperplasia or cancer .

Eigenschaften

CAS-Nummer

103562-82-9

Molekularformel

C25H31NO3

Molekulargewicht

393.5 g/mol

IUPAC-Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1

InChI-Schlüssel

KTMLJZFJHDUEAU-BZDYCCQFSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Kanonische SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene
CDS-E2
E2-CDS
estradiol 17-dihydrotrigonelline
estradiol chemical delivery system

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estredox
Reactant of Route 2
Estredox
Reactant of Route 3
Estredox
Reactant of Route 4
Estredox
Reactant of Route 5
Estredox
Reactant of Route 6
Estredox

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.